1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C₁₇H₂₅N₃O₄S. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research . This compound is characterized by the presence of a cycloheptyl group, a nitrophenyl group, and a sulfonyl group attached to the piperazine ring.
Preparation Methods
The synthesis of 1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The process can be summarized as follows:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines.
Deprotection: The protected piperazines are then deprotected using reagents like PhSH (thiophenol).
Intramolecular Cyclization: The deprotected piperazines undergo selective intramolecular cyclization to yield the final product.
Chemical Reactions Analysis
1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitrophenyl group can participate in redox reactions, affecting cellular signaling pathways .
Comparison with Similar Compounds
1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine can be compared with other piperazine derivatives such as:
1-Cycloheptyl-4-[(4-nitrophenyl)sulfonyl]piperazine: Similar structure but with the nitrophenyl group in a different position.
1-Cycloheptyl-4-[(2-chlorophenyl)sulfonyl]piperazine: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H25N3O4S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-cycloheptyl-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H25N3O4S/c21-20(22)16-9-5-6-10-17(16)25(23,24)19-13-11-18(12-14-19)15-7-3-1-2-4-8-15/h5-6,9-10,15H,1-4,7-8,11-14H2 |
InChI Key |
WGDVRUYLGHFKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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